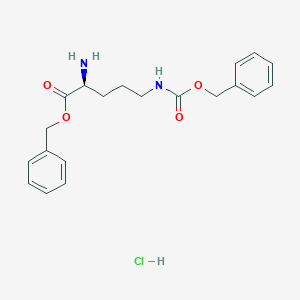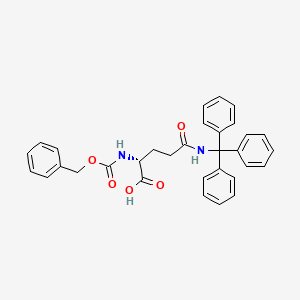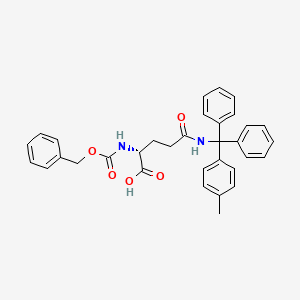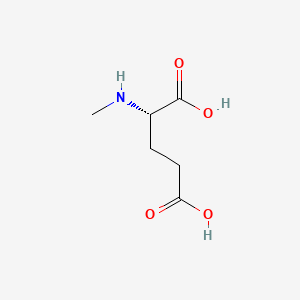
N-Methyl-L-glutaminsäure
Übersicht
Beschreibung
N-Methyl-L-glutamic acid, also known as NMDA, is a neurotransmitter that is widely studied in the field of neuroscience. It is an important molecule that plays a crucial role in synaptic plasticity, learning, and memory. NMDA receptors are found in the central nervous system and are responsible for the excitatory transmission of nerve impulses.
Wissenschaftliche Forschungsanwendungen
Tumormetabolite-Bildgebungstracer
N-Methyl-L-glutaminsäure wurde bei der Synthese von N-(2-[18F]Fluorpropionyl)-L-glutaminsäure ([18F]FPGLU) verwendet {svg_1}. Diese Verbindung wird als Tumormetabolite-Bildgebungstracer in der Positronen-Emissions-Tomographie (PET) eingesetzt {svg_2}. Sie reichert sich selektiv in Tumoren an und liefert hohe Tumor-zu-Hintergrund-Verhältnisse bei der Visualisierung von Tumorgewebe in Tiermodellen {svg_3}.
Forschung zu Alzheimer-Krankheit
Die Verbindung spielt eine bedeutende Rolle in der glutamatergen Hypothese der Alzheimer-Krankheit {svg_4}. Glutamat und seine Rezeptoren, insbesondere vom NMDA-Typ, sind an höheren Gehirnfunktionen wie Lernen und Gedächtnis beteiligt {svg_5}. Störungen der Glutamat-Rezeptor-Signalgebung sind mit verschiedenen neurologischen Erkrankungen verbunden, darunter die Alzheimer-Krankheit {svg_6}.
Exzitatorischer Neurotransmitter
This compound wirkt wie ein gemeinsamer exzitatorischer Neurotransmitter, der als Agonist an Kainat-, N-Methyl-D-Aspartat-Rezeptoren (NMDA) und Quisqualat-Rezeptoren im zentralen Nervensystem wirkt {svg_7}. Es wird auch in der Zellkultur als Bestandteil der MEM-Lösung nicht-essentieller Aminosäuren verwendet {svg_8}.
DMSP-Synthese in marinen Organismen
(S)-2-(Methylamino)pentandioesäure ist an der Synthese von Dimethylsulfoniopropionat (DMSP) in verschiedenen marinen Organismen beteiligt {svg_9}. DMSP ist eine wichtige marine Anti-Stress-Verbindung, die wichtige Rollen im globalen Nährstoffkreislauf, der Chemotaxis und möglicherweise der Klimaregulierung spielt {svg_10}.
Modifikation von Aminosäuren
Es wurde eine neuartige und effiziente Methode zur Modifikation von Aminosäuren unter Verwendung eines Dimethylcarbonat (DMC) - und Säuresystems entwickelt {svg_11}. N-Methylierung, N,O-Dimethylierung und N-Formylierung verschiedener Aminosäuren wurden mit dieser einfachen säuregestützten Methode erfolgreich erzielt {svg_12}.
Biomedizinische Anwendungen
Methionin (Met), eine essentielle Aminosäure im menschlichen Körper, besitzt vielseitige Eigenschaften aufgrund seiner chemischen Modifikation, seines Zellstoffwechsels und seiner Stoffwechselprodukte {svg_13}. Dank seiner multifunktionalen Eigenschaften bietet Met ein immenses Potenzial für biomedizinische Anwendungen {svg_14}.
Wirkmechanismus
Target of Action
N-Methyl-L-glutamic acid, also known as (S)-2-(methylamino)pentanedioic acid, is a chemical derivative of glutamic acid in which a methyl group has been added to the amino group . It primarily targets the N-methyl-D-aspartate receptor (NMDAR) , a glutamate receptor and predominantly Ca 2+ ion channel found in neurons .
Mode of Action
The N-methyl-D-aspartate receptor requires the binding of two molecules of glutamate or aspartate and two of glycine . Once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
N-Methyl-L-glutamic acid is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Pharmacokinetics
It is known that the compound is involved in methane metabolism
Result of Action
The activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . A voltage-dependent flow of predominantly calcium (Ca 2+ ), sodium (Na + ), and potassium (K +) ions into and out of the cell is made possible by the depolarization of the cell . Ca 2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory .
Action Environment
The action of N-Methyl-L-glutamic acid is influenced by the environment within the cell. The opening and closing of the ion channel is primarily gated by ligand binding, and the current flow through the ion channel is voltage-dependent . Specifically located on the receptor, extracellular magnesium (Mg 2+) and zinc (Zn 2+) ions can bind and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of ions into and out of the cell is made possible by the depolarization of the cell .
Eigenschaften
IUPAC Name |
(2S)-2-(methylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVNMSMFQMKEY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101035891 | |
| Record name | N-Methyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101035891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35989-16-3 | |
| Record name | Methyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035989163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101035891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/557ZPU13HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-methyl-L-glutamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







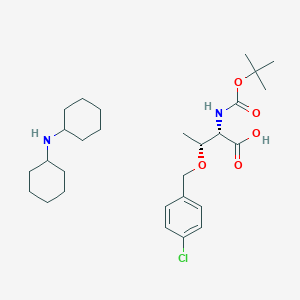
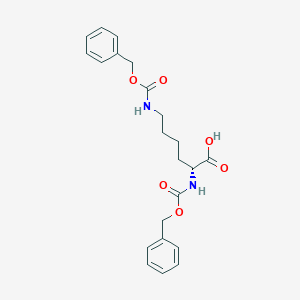
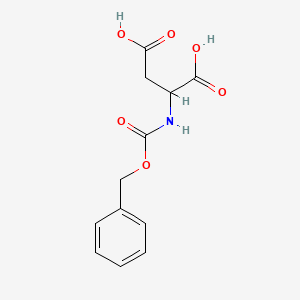
![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)
